3-(2'-Methylthio)ethylmalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

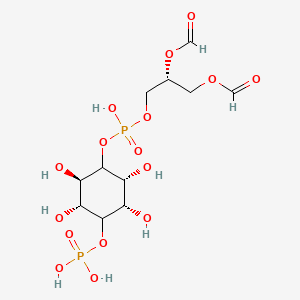

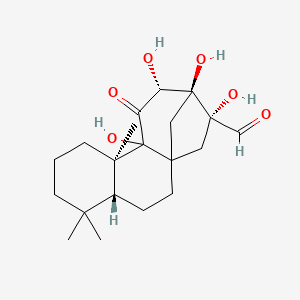

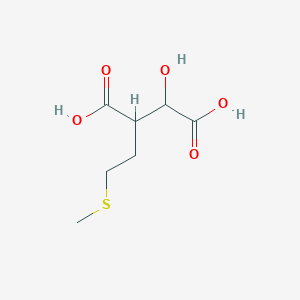

3-(2-methylthioethyl)malic acid is a 3-(omega-methylthio)alkylmalic acid in which the 3-alkyl group is specified as 2-methylthioethyl. It is a conjugate acid of a 3-(2-methylthioethyl)malate(2-).

Aplicaciones Científicas De Investigación

1. Synthesis of Pyrazolopyrimidopyrimidines

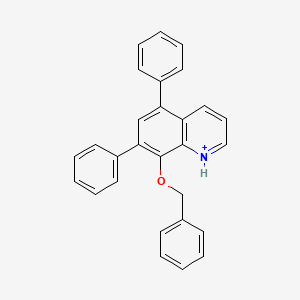

3-(2'-Methylthio)ethylmalic acid has been utilized in the synthesis of pyrazolopyrimidopyrimidines, serving as antimicrobial agents. The study highlighted a comparison of conventional methods with microwave-supported solvent-free reactions, emphasizing the efficiency of the latter in the synthesis process (Rina, Nirmal, & Vivek, 2018).

2. Electron Ionization Studies

The compound has been studied for its distinct behavior in electron ionization (EI) mass spectra, particularly in the context of its isomeric mixed methyl ethyl esters. Mechanistic pathways were proposed based on the results of deuterium labeling and collision-induced dissociation studies, offering insights into the molecular behavior of this compound under specific conditions (Tamiri, Ari, Zitrin, & Mandelbaum, 2003).

3. Synthesis of 3,4-(Methylenedioxy) phenylacetic Acid

A study explored the synthesis route of 3,4-(methylenedioxy) phenylacetic acid, involving 3-(2'-Methylthio)ethylmalic acid as a precursor. The process outlined a three-step reaction beginning with the synthesis of 2-(3′,4′-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene, eventually leading to the target compound. This study highlights the compound's role in a multi-step synthetic process and its potential application in organic synthesis (Han Xue-lian, 2007).

4. Ratiometric Fluorescent Probe for Amino Acids Detection

The compound was used in the synthesis of a ratiometric fluorescent probe for the rapid and selective detection of biothiols such as cysteine (Cys) and homocysteine (Hcy) in aqueous media. The study suggests that this compound can be instrumental in the development of diagnostic tools in analytical chemistry (Na et al., 2016).

Scientific Research Applications of 3-(2'-Methylthio)ethylmalic Acid

Biosynthesis in Plants

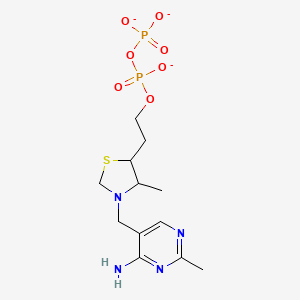

3-(2'-Methylthio)ethylmalic acid (2-MTEM) is believed to be an intermediate in the biosynthesis of allylglucosinolate from methionine in Brassica plants. This was observed in studies where chemically synthesized 2-MTEM and labeled methionine, when administered to leaves of Brassica carinata, resulted in the recovery of radiolabeled 2-MTEM from the tissue, indicating its involvement in the metabolic pathways of these plants (Chapple, Decicco, & Ellis, 1988).

Photochemical Reactions in Alcoholic Solutions

The compound has been studied in the context of photochemical reactions, particularly those involving cycloalkanones in alcoholic solutions. These studies have led to the formation of various ω-alkoxycarbonyl esters and other products, providing insights into the behavior of 3-(2'-Methylthio)ethylmalic acid under specific conditions (Tokuda, Watanabe, & Itoh, 1978).

Enzymatic Activity and Inhibition

Investigations into the activity of catechol dioxygenases from Pseudomonas putida have revealed that 3-(methylthio)catechol, closely related to 3-(2'-Methylthio)ethylmalic acid, is oxidized by these enzymes. This has implications for understanding the enzymatic processes and potential inhibitory effects of similar compounds (Pascal & Huang, 1986).

Synthesis and Applications in Organic Chemistry

The compound has also been used in the synthesis of various organic compounds. For instance, its role in the microwave-supported solvent-free synthesis of pyrazolopyrimidopyrimidines as antimicrobial agents highlights its utility in organic chemistry (Rina, Nirmal, & Vivek, 2018). Additionally, its involvement in the synthesis of thieno[2,3‐d]pyrimidines and various esters and amides further demonstrates its versatility in chemical synthesis (Santilli, Kim, & Wanser, 1971).

Propiedades

Nombre del producto |

3-(2'-Methylthio)ethylmalic acid |

|---|---|

Fórmula molecular |

C7H12O5S |

Peso molecular |

208.23 g/mol |

Nombre IUPAC |

2-hydroxy-3-(2-methylsulfanylethyl)butanedioic acid |

InChI |

InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12) |

Clave InChI |

UZRMQJKPFRLIDG-UHFFFAOYSA-N |

SMILES canónico |

CSCCC(C(C(=O)O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.